molecular formula CH3N3 B14359204 3-Methylidenetriaz-1-ene CAS No. 90251-06-2

3-Methylidenetriaz-1-ene

Cat. No.: B14359204
CAS No.: 90251-06-2
M. Wt: 57.055 g/mol
InChI Key: IFWKJQJVFYZWOT-UHFFFAOYSA-N
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Description

3-Methylidenetriaz-1-ene is a compound of significant interest in the field of organic chemistry It belongs to the class of triazene compounds, which are characterized by the presence of three nitrogen atoms in a linear arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenetriaz-1-ene typically involves the reaction of hydrazine derivatives with aldehydes or ketones under controlled conditions. One common method is the condensation of hydrazine hydrate with formaldehyde, followed by the addition of a methylating agent to introduce the methylidene group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Chemical Reactions of 3-Methylidenetriaz-1-ene

This compound participates in various chemical reactions due to its unsaturated nature. These reactions often involve the initial formation of an intermediate, followed by rearrangement or further reaction steps that lead to product formation. Nucleophilic attacks on the vinyl group may result in proton transfer and subsequent stabilization through resonance.

3.1. Alder-ene Reaction
The Alder-ene reaction is a chemical reaction between an alkene with an allylic hydrogen (the ene) and a compound containing a multiple bond . The reaction of the mono-substituted allene in 3e induced the Type-I ene reaction .

3.2. Diels-Alder Reactions
The Diels-Alder reaction is a powerful and atom-economical method in organic chemistry for forming carbocyclic compounds . Methyl 2-oxobut-3-enoate can undergo hetero-Diels-Alder reactions at room temperature .

3.3. Thiol-ene Click Reaction
The thiol-ene click reaction is a chemical reaction used for the synthesis of PEG-functionalized trimethoxysilanes via hydrothiolation between 3-mercaptopropyltrimethoxysilane and unsaturated carbon-carbon double bonds of allyl polyethers or esters containing polyether and terminal HC=CH2 units in the presence of photoinitiator DMPA under UV irradiation .

Factors Influencing Reactivity

4.1. Substituent Effects
Substituents on the triazole ring influence reactivity patterns. Steric bulk and hydrogen bonding can also affect the aryne Alder-ene reaction .

4.2. Kinetic Isotope Effects
Intermolecular kinetic isotope effects are consistent with the formation of an intermediate in a fast step, indicating that the steering effect during the formation of aziridium imide is not important in the reaction kinetics .

Scientific Research Applications

3-Methylidenetriaz-1-ene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methylidenetriaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

3-Methylidenetriaz-1-ene can be compared with other triazene compounds, such as:

    1,3-Dimethyltriazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    1-Phenyl-3-methyltriazene:

    1,3-Diethyltriazene: Another analog with ethyl groups, exhibiting unique reactivity and applications.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Q & A

Basic Research Questions

Q. How can 3-Methylidenetriaz-1-ene be synthesized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves [1,3]-dipolar cycloaddition reactions between nitrile imines and alkynes. Researchers should optimize precursors (e.g., hydrazonyl chlorides) and reaction conditions (solvent polarity, temperature, catalysts). Purification via column chromatography or recrystallization is critical, with characterization by NMR and mass spectrometry to confirm structure and purity. Challenges include controlling regioselectivity and avoiding side reactions like dimerization .
  • Data Example : A reaction optimization table might compare yields under varying temperatures (e.g., 25°C vs. 60°C) and catalysts (e.g., Cu(I) vs. Ag(I)), highlighting optimal conditions.

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton environments and carbon hybridization. IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm1^{-1}), while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry. Researchers must calibrate instruments and cross-reference spectral data with computational predictions (e.g., DFT) to address ambiguities .
  • Data Example : A spectral assignment table could list observed 1H^{1}\text{H} NMR shifts (e.g., vinyl protons at δ 5.8–6.2 ppm) versus calculated values.

Q. How does this compound behave under thermal or photolytic conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C) and differential scanning calorimetry (DSC) for phase transitions. Photostability tests under UV-Vis light (e.g., 254 nm) should monitor degradation via HPLC. Control experiments (e.g., inert atmosphere vs. ambient) isolate environmental effects. Report uncertainties in kinetic parameters (e.g., activation energy ±5%) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to model regioselectivity. Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Address discrepancies by refining solvation models or exploring alternative mechanisms .
  • Data Example : A table comparing computed activation barriers (kcal/mol) for [3+2] vs. [4+2] pathways, alongside experimental yields.

Q. How can contradictions in reported reaction mechanisms of this compound be resolved?

  • Methodological Answer : Perform comparative kinetic studies under standardized conditions (pH, solvent, temperature). Use isotopic labeling (e.g., 15N^{15}\text{N}) to track atom migration in products. Employ advanced spectroscopy (e.g., in-situ IR) to detect transient intermediates. Meta-analyses of literature data should assess reproducibility and identify outliers, applying statistical tests (e.g., chi-square for categorical disagreements) .

Q. What strategies address discrepancies in reported thermodynamic properties of this compound?

  • Methodological Answer : Replicate calorimetric measurements (e.g., bomb calorimetry) with rigorous error analysis (standard deviations across ≥3 trials). Cross-validate results using independent methods (e.g., computational enthalpy vs. experimental). Publish raw datasets and instrument calibration logs to enhance transparency. Systematic reviews should evaluate methodological biases (e.g., sample purity ≥98%) .

Q. How can the environmental impact of this compound be assessed?

  • Methodological Answer : Conduct ecotoxicology assays (e.g., Daphnia magna mortality tests) at varying concentrations (0.1–10 mg/L). Use HPLC-MS to quantify degradation products in simulated wastewater. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Field studies should monitor soil half-life under aerobic/anaerobic conditions .

Q. Guidelines for Data Presentation

  • Tables : Include processed data directly related to the research question (e.g., kinetic parameters, spectral assignments). Raw data (e.g., chromatograms) belong in appendices .
  • Statistical Analysis : Justify tests (e.g., t-tests for normally distributed data) and report p-values with effect sizes. Use error bars in graphs to represent variability .
  • Contradictions : Discuss anomalies in context (e.g., "Sample purity may explain 10% variance in decomposition temperatures...") and propose follow-up experiments .

Properties

CAS No.

90251-06-2

Molecular Formula

CH3N3

Molecular Weight

57.055 g/mol

IUPAC Name

N-diazenylmethanimine

InChI

InChI=1S/CH3N3/c1-3-4-2/h2H,1H2

InChI Key

IFWKJQJVFYZWOT-UHFFFAOYSA-N

Canonical SMILES

C=NN=N

Origin of Product

United States

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